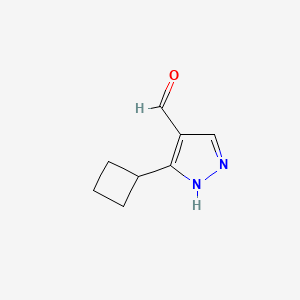

3-cyclobutyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-cyclobutyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-7-4-9-10-8(7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFXSWRDOROQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core and Cyclobutyl Substitution

The pyrazole ring is commonly constructed via cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions. For the 3-cyclobutyl substitution, alkylation strategies are employed:

Alkylation Method: Introduction of the cyclobutyl group typically involves alkylation of a pyrazole precursor using cyclobutyl halides (e.g., cyclobutyl bromide or chloride) in the presence of strong bases such as sodium hydride or potassium tert-butoxide. This step selectively installs the cyclobutyl substituent at the 3-position of the pyrazole ring.

Cyclization Route: Alternatively, cyclobutyl-substituted pyrazoles can be synthesized by condensing cyclobutyl-containing hydrazones or ketones with hydrazines, followed by ring closure.

Introduction of the Formyl Group at the 4-Position

The key step in preparing 3-cyclobutyl-1H-pyrazole-4-carbaldehyde is the selective formylation at the 4-position of the pyrazole ring. Several methods are documented:

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for formylation of pyrazoles. It involves treatment of the pyrazole or its hydrazone precursor with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

For 3-substituted pyrazole-4-carbaldehydes, including cyclobutyl derivatives, formylation of semicarbazones derived from the corresponding ketones using POCl3/DMF has been reported to yield the aldehyde efficiently (Scheme 2 in the reviewed literature).

This method provides good regioselectivity and moderate to good yields, with the aldehyde group introduced specifically at the 4-position of the pyrazole ring.

Oxidation of Corresponding Alcohols

Another approach involves oxidation of the corresponding 4-hydroxymethyl pyrazole derivatives to the aldehyde.

Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane can be used to convert 4-hydroxymethyl pyrazoles to the 4-carbaldehydes.

This method requires prior synthesis of the hydroxymethyl intermediate and careful control of oxidation conditions to avoid overoxidation.

Miscellaneous Methods

Alternative synthetic routes include the use of trichlorotriazine in DMF to convert methyl ketone hydrazones to pyrazole-4-carbaldehydes under mild conditions.

Other formylation strategies may involve direct lithiation of the pyrazole ring followed by quenching with electrophilic formyl sources, although these are less common for cyclobutyl-substituted derivatives.

Representative Synthetic Scheme (Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Formation of semicarbazone from cyclobutyl methyl ketone | Cyclobutyl methyl ketone + semicarbazide hydrate, reflux in ethanol | Formation of semicarbazone intermediate | High (typically >80%) |

| 2. Formylation via Vilsmeier-Haack reagent | POCl3 + DMF, 0–25 °C, then addition of semicarbazone | Conversion to this compound | Moderate to good (50–75%) |

| 3. Purification | Silica gel chromatography | Isolation of pure aldehyde | — |

Experimental Data and Reaction Conditions

From the detailed review, the following key points summarize optimal conditions for the preparation:

Vilsmeier-Haack Reaction: Typically performed by adding POCl3 dropwise to DMF at 0 °C to generate the Vilsmeier reagent, followed by slow addition of the pyrazole precursor or semicarbazone at low temperature. The mixture is then stirred at room temperature or slightly elevated temperature (25–50 °C) for several hours.

Workup: Quenching with ice-water or aqueous sodium acetate solution, followed by extraction with organic solvents (e.g., ethyl acetate), drying, and chromatographic purification.

Yields: Reported yields vary depending on substituents and reaction scale but generally range from 50% to 75%.

Additional Notes on Industrial and Laboratory Scale Synthesis

Industrial syntheses optimize reaction parameters such as temperature, reagent stoichiometry, and reaction time to maximize yield and purity.

Continuous flow reactors may be used to improve heat and mass transfer during the Vilsmeier-Haack formylation step.

Alkylation steps to introduce the cyclobutyl group require careful control to prevent polyalkylation or side reactions.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: 3-cyclobutyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-cyclobutyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

3-Cyclobutyl-1H-pyrazole-4-carbaldehyde serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for the development of novel derivatives with enhanced properties.

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties:

- Antimicrobial Properties: Studies have shown that this compound can interact with enzymes or receptors, modulating their activity to combat microbial infections.

- Anti-inflammatory Effects: The compound has been investigated for its ability to inhibit inflammatory pathways, suggesting therapeutic benefits in conditions characterized by excessive inflammation.

Medicine

In medicinal chemistry, this compound is explored as a lead compound in drug discovery for various therapeutic targets. Its aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function and influencing biological pathways .

Industrial Applications

This compound is utilized in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for creating formulations that require specific reactivity or biological activity.

Case Studies

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-cyclobutyl-1H-pyrazole-4-carbaldehyde and related pyrazole-4-carbaldehyde derivatives:

Key Insights:

The unsubstituted 1-H in the cyclobutyl analog may increase conformational flexibility. 3-Position: Cyclobutyl’s strained ring system could modulate electronic effects differently than phenyl () or methyl (), possibly altering reactivity or metabolic stability. 5-Position: Phenoxy groups (e.g., 4-Cl-phenoxy in ) introduce halogen-mediated interactions, whereas dimethyl groups () may enhance lipophilicity.

Synthetic Routes :

- The Vilsmeier-Haack reaction is a common method for introducing the 4-CHO group in pyrazoles (e.g., ). The cyclobutyl analog may be synthesized similarly, though cyclobutyl hydrazine precursors would require specialized handling.

Structural and Crystallographic Trends: Analogs like 3,5-dimethyl-1-phenyl () and 5-(4-Cl-phenoxy) () derivatives exhibit planar pyrazole rings, with bond lengths and angles consistent with aromatic conjugation. The cyclobutyl group’s non-planarity may distort the pyrazole ring, affecting packing in crystal lattices.

Pharmacological Potential: While the cyclobutyl derivative’s activity is unexplored, SAR from analogs suggests that electron-withdrawing groups (e.g., Cl-phenoxy in ) enhance antimicrobial activity, whereas electron-donating groups (e.g., benzoyl in ) favor antioxidant effects. Cyclobutyl’s intermediate ring size may balance steric effects and bioavailability.

Biological Activity

3-Cyclobutyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structure and potential biological activities. This article explores its synthesis, chemical properties, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a cyclobutyl substituent and an aldehyde functional group. The compound can be synthesized through various methods, commonly involving the cyclization of cyclobutyl hydrazine with suitable aldehydes or ketones under controlled conditions, often utilizing solvents like ethanol or methanol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It may interact with enzymes or receptors in biological systems, modulating their activity, which suggests a potential role in combating microbial infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins due to the reactive aldehyde group. This interaction can alter protein function, influencing various biological pathways. Additionally, the pyrazole ring's ability to participate in hydrogen bonding enhances its binding affinity to target molecules.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde | Methyl substitution at position 1 | Moderate antimicrobial activity |

| 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde | Benzyl group substitution | Potential anti-cancer properties |

| 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Dimethyl substitution at positions 3 and 5 | Limited studies on biological activity |

The presence of the cyclobutyl group in this compound imparts distinct steric and electronic properties compared to its analogs, potentially influencing its reactivity and binding interactions .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Screening : A study evaluated various pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed promising activity against several bacterial strains .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazoles. It was found that certain derivatives could significantly reduce inflammation markers in vitro, suggesting a pathway for therapeutic development .

- Mechanistic Studies : Research into the mechanism of action revealed that the aldehyde functionality plays a crucial role in the compound's reactivity with biological targets, which may lead to novel therapeutic applications in drug discovery .

Q & A

Basic: What are the standard synthetic routes for preparing 3-cyclobutyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via the Vilsmeier-Haack reaction using cyclobutyl-substituted pyrazolones as precursors. Key steps include:

- Step 1: Reacting 3-cyclobutyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to form the intermediate chloro-pyrazole-carbaldehyde .

- Step 2: Nucleophilic substitution with cyclobutyl groups under basic conditions (e.g., K₂CO₃) to introduce the cyclobutyl moiety. Solvent choice (e.g., DMF vs. THF) and reaction temperature (60–80°C) critically influence yield .

Optimization Strategies: - Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products like over-chlorinated derivatives .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the aldehyde proton (δ 9.8–10.2 ppm) and cyclobutyl CH₂ groups (δ 1.8–2.5 ppm). Coupling patterns confirm substituent positions .

- FT-IR: Identify aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- X-Ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. Key parameters include bond angles (e.g., C4–C12–O13 = 120.5°) and torsion angles to confirm cyclobutyl puckering .

Advanced: How can researchers resolve contradictions in reported synthetic yields between Vilsmeier-Haack and nucleophilic substitution methods?

Methodological Answer:

Discrepancies often arise from:

- Side Reactions: Over-chlorination in the Vilsmeier-Haack step reduces yields. Mitigate by controlling POCl₃ stoichiometry .

- Solvent Polarity: Polar aprotic solvents (DMF) favor nucleophilic substitution but may degrade acid-sensitive intermediates. Switch to THF or dichloromethane for stability .

Validation Approach: - Compare intermediates via LC-MS to track degradation.

- Replicate conditions from conflicting studies while monitoring reaction kinetics .

Advanced: How should X-ray crystallography data be analyzed to confirm the molecular structure and substituent orientation?

Methodological Answer:

- Data Collection: Use high-resolution (≤ 0.8 Å) single-crystal data to resolve cyclobutyl puckering and aldehyde orientation .

- Refinement: Apply SHELXL with restraints for disordered cyclobutyl groups. Validate using PLATON to check for missed symmetry or twinning .

- Key Metrics:

- Bond Angles: Cyclobutyl C–C–C angles (~88°) vs. ideal sp³ hybridization.

- Torsion Angles: Confirm substituent planarity (e.g., C3–C4–C12–O13 = −6.5°) .

Intermediate: How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays: Use microbroth dilution (MIC) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Antioxidant Screening: Employ DPPH radical scavenging assays. Normalize activity to Trolox equivalents and validate via triplicate runs .

- Cytotoxicity: Test against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate results with logP values to assess membrane permeability .

Advanced: How can structure-activity relationship (SAR) studies be performed on pyrazole-carbaldehyde derivatives?

Methodological Answer:

- Derivative Synthesis: Modify the cyclobutyl group (e.g., substituent size/electronegativity) and aldehyde position. Use Sonogashira coupling or Suzuki-Miyaura reactions for diversification .

- Computational Modeling:

- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, molar refractivity) to bioactivity .

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization. Avoid DMF due to high boiling point .

- Temperature Gradients: Use a cooling ramp (50°C → 4°C over 48 hrs) to promote crystal growth.

- Disorder Mitigation: If cyclobutyl groups are disordered, apply SHELXL restraints (SIMU/DELU) during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.